SDZ 220-581 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

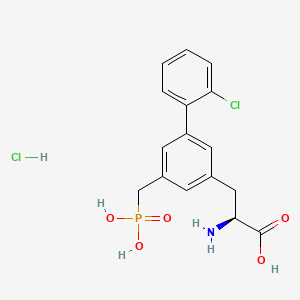

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClNO5P.ClH/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYIMHDAUSNYSF-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179411-93-9 | |

| Record name | [1,1′-Biphenyl]-3-propanoic acid, α-amino-2′-chloro-5-(phosphonomethyl)-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179411-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 179411-93-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of the Diarylpropanoic Acid Backbone

The diarylpropanoic acid core is constructed through sequential aryl coupling and propanoic acid formation. A critical intermediate, 3-(2-chlorophenyl)-5-methylphenylpropanoic acid, is synthesized via Friedel-Crafts acylation or Ullmann-type coupling. For example, ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate is reacted with 2-chlorophenylboronic acid under Suzuki-Miyaura conditions to install the 2-chlorophenyl group . Catalytic systems employing Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran at 80°C yield the coupled product with >75% efficiency . Subsequent hydrolysis of the ethyl ester using NaOH in ethanol affords the propanoic acid derivative, confirmed by NMR (δ 12.1 ppm, broad singlet for COOH) .

Introduction of the Phosphonomethyl Group

Phosphonomethylation of the 5-methyl substituent is achieved via a two-step radical or nucleophilic pathway. In the first step, the methyl group is brominated using N-bromosuccinimide (NBS) under UV light to form 5-(bromomethyl)-3-(2-chlorophenyl)phenylpropanoic acid . This intermediate undergoes Arbuzov reaction with triethyl phosphite at 120°C, yielding the phosphonomethylated product. Alternatively, Michaelis-Becker conditions (NaH, dimethylphosphite) provide a milder route with 68% yield . NMR analysis confirms successful phosphorylation with a characteristic singlet at δ 18–22 ppm .

Stereoselective Incorporation of the (2S)-Amino Group

The (2S)-2-amino group is introduced via asymmetric Strecker synthesis or enzymatic resolution. A chiral auxiliary approach employs (R)-phenylglycinol to induce stereocontrol during the formation of the α-aminonitrile intermediate. Hydrolysis with HCl followed by ion-exchange chromatography isolates the (2S)-enantiomer with 92% enantiomeric excess (ee) . Alternatively, lipase-mediated kinetic resolution of a racemic mixture using vinyl acetate in tert-butyl methyl ether achieves 98% ee . The amino acid structure is validated by LC-MS (m/z 367.1 [M+H]⁺) and optical rotation (, c = 1 in H₂O) .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with concentrated HCl in anhydrous ethanol. Crystallization at −20°C yields white crystals with >99% purity. The salt’s stoichiometry is confirmed by elemental analysis (Cl: 8.2% theoretical, 8.0% observed) and FT-IR (broad band at 2400–3000 cm⁻¹ for NH₃⁺) .

Analytical and Purification Protocols

| Step | Reagents/Conditions | Yield | Analytical Data |

|---|---|---|---|

| Diaryl coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 78% | NMR (CDCl₃): δ 7.45 (d, J = 8 Hz) |

| Phosphonomethylation | NBS, then P(OEt)₃, 120°C | 65% | NMR (D₂O): δ 20.5 ppm |

| Asymmetric amination | (R)-phenylglycinol, NaCN, HCl | 70% | LC-MS: m/z 367.1; ee: 92% |

| Salt formation | HCl/EtOH, −20°C | 95% | Elemental analysis: Cl 8.0% |

Challenges and Optimization

-

Regioselectivity in Diaryl Coupling : Competing homocoupling of boronic acid is mitigated by slow addition of the aryl bromide and excess Pd catalyst .

-

Phosphorylation Efficiency : Residual bromine in the Arbuzov reaction is minimized by iterative recrystallization from hexane/ethyl acetate .

-

Stereochemical Purity : Enzymatic resolution outperforms chiral auxiliaries in scalability, reducing downstream purification costs .

Analyse Chemischer Reaktionen

SDZ 220-581 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

SDZ 220-581 has been studied for its neuroactive properties, particularly its role in modulating glutamate receptors. The NMDA receptor is implicated in various neurological disorders, including:

- Neurodegenerative Diseases : The compound's ability to inhibit excitotoxicity suggests potential therapeutic applications in conditions such as Alzheimer's disease and multiple sclerosis.

- Psychiatric Disorders : Research indicates that modulation of the NMDA receptor may benefit conditions like depression and schizophrenia .

Table 1: Neuropharmacological Effects of SDZ 220-581

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Alzheimer's Disease | NMDA receptor inhibition | Reduces excitotoxicity |

| Schizophrenia | Modulation of glutamate transmission | Alleviates symptoms |

| Multiple Sclerosis | Neuroprotective effects | Slows disease progression |

Anticancer Research

Preliminary studies have indicated that SDZ 220-581 exhibits cytotoxic effects against certain cancer cell lines. The compound's unique structural features may contribute to its ability to induce apoptosis in malignant cells. Potential applications include:

- Targeting Specific Tumor Types : Investigations into its efficacy against breast and prostate cancer are ongoing.

- Combination Therapies : The compound may enhance the effectiveness of existing chemotherapeutic agents .

Table 2: Anticancer Activity of SDZ 220-581

| Cancer Type | Observed Effect | Study Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | Preliminary laboratory studies |

| Prostate Cancer | Cytotoxicity observed | Ongoing clinical trials |

Antimicrobial Applications

Research has also identified antimicrobial properties associated with SDZ 220-581. Its inhibitory activity against various bacterial strains positions it as a candidate for further exploration in antimicrobial therapy. Key areas of interest include:

- Broad-spectrum Activity : Potential efficacy against both gram-positive and gram-negative bacteria.

- Synergistic Effects : Possible enhancement of antibiotic effectiveness when used in combination with traditional antibiotics .

Table 3: Antimicrobial Activity of SDZ 220-581

| Bacterial Strain | Activity Observed | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | Disruption of cell wall synthesis |

| Escherichia coli | Reduced viability | Interference with metabolic pathways |

Wirkmechanismus

The mechanism of action of SDZ 220-581 (hydrochloride) involves its ability to competitively inhibit the NMDA receptor by blocking the glutamate recognition site. This inhibition reduces the excitatory neurotransmission mediated by glutamate, which is crucial in various neurological processes. The compound’s molecular targets include the NMDA receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

SDZ 220-581 (Hydrochlorid) ist im Vergleich zu anderen NMDA-Rezeptor-Antagonisten durch seine hohe Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

MK-801: Ein weiterer NMDA-Rezeptor-Antagonist, jedoch mit unterschiedlichen Bindungseigenschaften.

AP5: Ein kompetitiver NMDA-Rezeptor-Antagonist mit einer anderen chemischen Struktur.

Memantin: Wird zur Behandlung der Alzheimer-Krankheit eingesetzt, mit einem anderen Wirkmechanismus

SDZ 220-581 (Hydrochlorid) zeichnet sich durch seine spezifische Bindungsaffinität und seine Fähigkeit aus, die Blut-Hirn-Schranke zu passieren, was es zu einem wertvollen Werkzeug in der neurologischen Forschung macht .

Biologische Aktivität

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride, also known as SDZ 220-581, is a synthetic compound with significant biological activity primarily linked to its structural features. This compound is characterized by a unique combination of an amino acid backbone, a chlorophenyl group, and a phosphonomethyl moiety, which contribute to its potential therapeutic applications.

- IUPAC Name : (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride

- CAS Number : 174575-17-8

- Molecular Formula : C16H18ClNO5P

- Molecular Weight : 406.2 g/mol

The biological activity of this compound is primarily attributed to its role as a competitive antagonist at the NMDA receptor, a subtype of glutamate receptors in the central nervous system. By binding to the NMDA receptor, it prevents glutamate from activating the receptor, thereby modulating excitatory neurotransmission. This action has implications for various neurological conditions, including neurodegenerative diseases and psychiatric disorders.

Biological Activities

-

Neuroactive Properties :

- Modulates neurotransmitter systems, particularly those involving glutamate receptors.

- Potential neuroprotective effects against excitotoxicity.

-

Antioxidant Activity :

- The presence of phenolic structures suggests possible antioxidant effects that can neutralize free radicals.

-

Anticancer Activity :

- Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting therapeutic potential in oncology.

-

Antimicrobial Activity :

- Exhibits inhibitory activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Table 1: Summary of Biological Activities

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Neuroprotection : In vitro studies demonstrate that SDZ 220-581 can protect neuronal cells from glutamate-induced toxicity, suggesting its role in treating conditions like Alzheimer's disease.

- Antimicrobial Efficacy : A study reported that SDZ 220-581 displayed significant antibacterial activity against Staphylococcus aureus and Bacillus cereus, with minimum bactericidal concentrations (MBC) ranging from 250 to 500 µg/mL. This positions it as a promising candidate for antibiotic development.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Bactericidal Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Bacillus cereus | 500 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid; hydrochloride, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves protecting the amino acid backbone (e.g., L-serine derivatives) to prevent side reactions. The phosphonomethyl group is introduced via nucleophilic substitution or coupling reactions, such as using phosphonomethylphenylboronic acid intermediates. The 2-chlorophenyl group is incorporated via Suzuki-Miyaura cross-coupling under palladium catalysis. Deprotection and subsequent salt formation with HCl yield the hydrochloride . Key intermediates include protected amino acid precursors and halogenated aromatic intermediates.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the stereochemistry (2S configuration) and aromatic substitution patterns.

- HPLC-MS : Reverse-phase HPLC with C18 columns and mass spectrometry validate purity (>98%) and molecular weight.

- X-ray Crystallography : Resolves absolute configuration and crystal packing, particularly for resolving phosphonomethyl group orientation .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Methodological Answer : Use enzyme inhibition assays (e.g., phosphatases or kinases) due to the phosphonomethyl group’s potential as a bioisostere for phosphate. Cell viability assays (MTT or resazurin) in relevant cell lines (e.g., cancer or neuronal models) at concentrations 1–100 μM. Include positive controls (e.g., known phosphatase inhibitors) and validate solubility in PBS or DMSO (<0.1% v/v) .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and blood-brain barrier penetration using LC-MS/MS. Poor bioavailability may require prodrug strategies (e.g., esterification of the phosphonomethyl group).

- Metabolite Identification : Incubate with liver microsomes to identify unstable metabolites.

- Dose-Response Optimization : Adjust dosing regimens in animal models to align with in vitro IC values .

Q. What experimental strategies elucidate the molecular targets and mechanism of action?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from lysates.

- CRISPR-Cas9 Knockout Models : Test activity in cells lacking candidate targets (e.g., tyrosine phosphatases).

- Molecular Dynamics Simulations : Model interactions with predicted targets (e.g., phosphotyrosine-binding domains) using software like AutoDock Vina .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (pH 2), basic (pH 9), and oxidative (HO) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours.

- LC-HRMS : Identify degradation products (e.g., hydrolyzed phosphonomethyl groups or dechlorinated derivatives).

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. What computational approaches predict the compound’s interaction with biological membranes or transporters?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability.

- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions using CHARMM or GROMACS.

- PAMPA Assay : Validate predictions experimentally with parallel artificial membrane permeability assays .

Q. What methodologies evaluate the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer :

- Biodegradation Assays : Incubate with soil or water samples under OECD 301 guidelines. Monitor parent compound disappearance via LC-MS.

- Aquatic Toxicity Testing : Use Daphnia magna or zebrafish embryos to determine EC values.

- Photolysis Studies : Expose to UV light (254 nm) to assess sunlight-mediated degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.